2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one
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Overview
Description
2-[(4-hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with a hydroxy-methoxyphenyl group attached via a methylene bridge
Preparation Methods
The synthesis of 2-[(4-hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with a thiazolopyrimidine precursor under acidic or basic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The methylene bridge can be reduced to a methylene group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(4-hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial, antioxidant, and enzyme inhibition activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and optical properties.
Biological Studies: It is used in studies related to enzyme inhibition, particularly in the context of diseases like Alzheimer’s and diabetes.
Mechanism of Action
The mechanism of action of 2-[(4-hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of metabolic pathways, which is beneficial in treating diseases caused by overactive enzymes .
Comparison with Similar Compounds
Similar compounds include other thiazolopyrimidines and Schiff bases with hydroxy and methoxy substituents. Compared to these compounds, 2-[(4-hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one is unique due to its specific substitution pattern and the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties .
Similar compounds include:
- 2-methoxy-6-[{[4-(1,3-thiazole-2-sulfonyl)phenyl]imino}methyl]phenol
- 4-[(2-hydroxy-3-methoxyphenyl)methylidene]amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide .
This article provides a comprehensive overview of 2-[(4-hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H14N2O3S |
---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one |
InChI |
InChI=1S/C14H14N2O3S/c1-19-11-7-9(3-4-10(11)17)8-12-13(18)16-6-2-5-15-14(16)20-12/h3-4,7-8,17H,2,5-6H2,1H3 |
InChI Key |
GIPCSXSULZWTDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N3CCCN=C3S2)O |
Origin of Product |
United States |
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